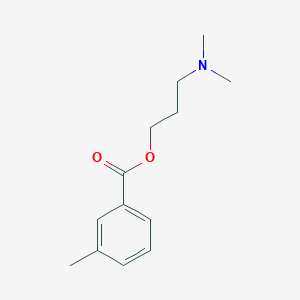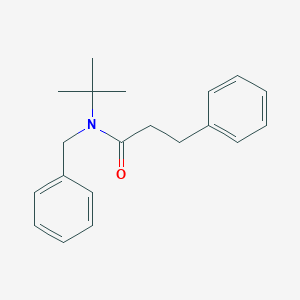
1-Methylpiperidin-4-yl 3-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylpiperidin-4-yl 3-chlorobenzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as 3-chlorobenzoic acid 1-methyl-4-piperidinyl ester and has the molecular formula C13H16ClNO2. The purpose of
Wirkmechanismus
The exact mechanism of action of 1-Methylpiperidin-4-yl 3-chlorobenzoate is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. It may also interact with voltage-gated ion channels and inhibit the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 1-Methylpiperidin-4-yl 3-chlorobenzoate exhibits potent anticonvulsant, analgesic, and anti-inflammatory activities. It has been found to increase the threshold for seizures and reduce the severity of convulsions in animal models. It also exhibits significant analgesic effects by inhibiting the release of pain mediators such as prostaglandins and bradykinin. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines and decrease the infiltration of immune cells into inflamed tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-Methylpiperidin-4-yl 3-chlorobenzoate in lab experiments is its potent pharmacological activity. This compound has been found to exhibit significant anticonvulsant, analgesic, and anti-inflammatory activities at relatively low doses. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 1-Methylpiperidin-4-yl 3-chlorobenzoate can cause adverse effects such as liver and kidney damage.
Zukünftige Richtungen
There are several potential future directions for research on 1-Methylpiperidin-4-yl 3-chlorobenzoate. One area of interest is the development of more potent and selective analogs of this compound for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Another area of research is the investigation of the mechanism of action of this compound in more detail, which could provide insights into the development of new drugs for various diseases. Additionally, there is potential for the use of 1-Methylpiperidin-4-yl 3-chlorobenzoate in the development of new anti-inflammatory agents for the treatment of chronic inflammatory diseases.
Synthesemethoden
The synthesis of 1-Methylpiperidin-4-yl 3-chlorobenzoate involves the reaction of 3-chlorobenzoic acid with 1-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-Methylpiperidin-4-yl 3-chlorobenzoate has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit significant anticonvulsant, analgesic, and anti-inflammatory activities. It has also been investigated for its potential as a drug candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Eigenschaften
Molekularformel |
C13H16ClNO2 |
|---|---|
Molekulargewicht |
253.72 g/mol |
IUPAC-Name |
(1-methylpiperidin-4-yl) 3-chlorobenzoate |
InChI |
InChI=1S/C13H16ClNO2/c1-15-7-5-12(6-8-15)17-13(16)10-3-2-4-11(14)9-10/h2-4,9,12H,5-8H2,1H3 |
InChI-Schlüssel |
DEBKOGNIISILTK-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2=CC(=CC=C2)Cl |
Kanonische SMILES |
CN1CCC(CC1)OC(=O)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





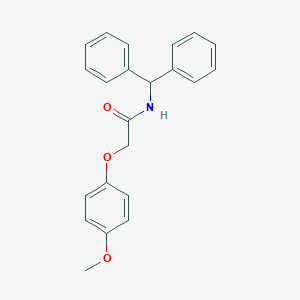
![2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295004.png)
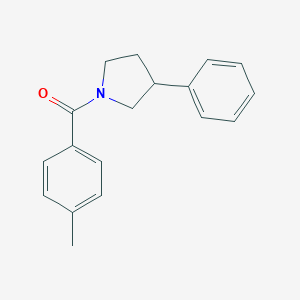
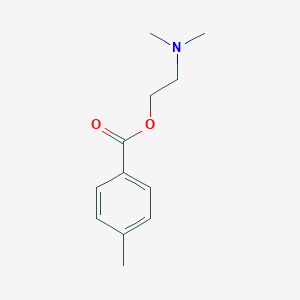
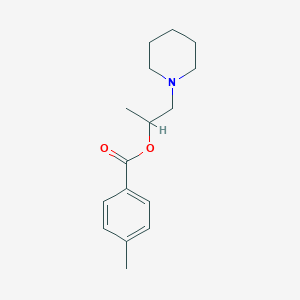
![2-[Tert-butyl(methyl)amino]ethyl 3-methylbenzoate](/img/structure/B295011.png)
